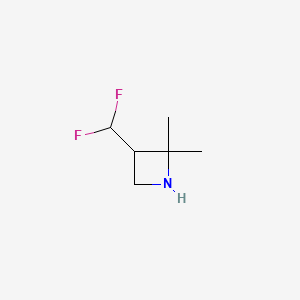3-(Difluoromethyl)-2,2-dimethylazetidine
CAS No.:
Cat. No.: VC18028241
Molecular Formula: C6H11F2N
Molecular Weight: 135.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H11F2N |
|---|---|
| Molecular Weight | 135.15 g/mol |
| IUPAC Name | 3-(difluoromethyl)-2,2-dimethylazetidine |
| Standard InChI | InChI=1S/C6H11F2N/c1-6(2)4(3-9-6)5(7)8/h4-5,9H,3H2,1-2H3 |
| Standard InChI Key | PFNZHWRUTWXXSF-UHFFFAOYSA-N |
| Canonical SMILES | CC1(C(CN1)C(F)F)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identity
3-(Difluoromethyl)-2,2-dimethylazetidine is defined by the following key identifiers:
| Property | Value |
|---|---|
| CAS Number | 2763759-00-6 |
| Molecular Formula | |
| Molecular Weight | 135.15 g/mol |
| Density | Not reported |
| Boiling Point | Not reported |
| Melting Point | Not reported |
The absence of critical physical property data (e.g., melting/boiling points) underscores the need for experimental characterization .
Structural Analysis
The compound’s core consists of an azetidine ring—a saturated four-membered heterocycle with one nitrogen atom. The 2,2-dimethyl substitution imposes significant steric hindrance, while the 3-difluoromethyl group introduces electronic effects due to fluorine’s high electronegativity. This combination creates a rigid, lipophilic structure with potential for selective interactions in biological systems.
Quantum mechanical calculations predict that the difluoromethyl group () adopts a conformation where fluorine atoms partially shield the hydrogen, reducing metabolic oxidation susceptibility compared to non-fluorinated analogs .
Synthesis and Manufacturing
Synthetic Routes
-
Ring-Closing Reactions: Cyclization of γ-chloroamines or aziridines under basic conditions.
-
Fluorination Strategies: Post-synthetic introduction of fluorine via reagents like (diethylaminosulfur trifluoride).
For example, the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid involves condensation of α,β-unsaturated esters with difluoroacetyl halides, followed by cyclization . Adapting similar methodologies could yield the target compound, though challenges in regioselectivity and steric control remain unexplored.
Industrial Scalability
The lack of reported large-scale synthesis highlights unresolved challenges in:
-
Purification: Separation of regioisomers due to the azetidine ring’s strain-induced reactivity.
-
Safety: Handling fluorinated intermediates, which may generate toxic byproducts (e.g., HF).
Chemical Properties and Structural Analysis
Physicochemical Properties
While experimental data is scarce, computational models provide insights:
-
Lipophilicity: The difluoromethyl group increases logP compared to non-fluorinated analogs, enhancing membrane permeability .
-
Acidity: The group has a pKa of ~26–28, making it less acidic than alcohols but more than alkanes.
Spectroscopic Features
-
NMR: NMR would show two distinct fluorine signals split by coupling ().
-
IR: Stretching vibrations for expected at 1100–1200 cm.
Comparative Analysis with Related Compounds
| Compound | Structure | Key Differences |
|---|---|---|
| 2,2-Dimethylazetidine | No fluorination | Lower metabolic stability |
| 3-Trifluoromethylazetidine | group | Higher lipophilicity |
The difluoromethyl group balances lipophilicity and polarity, offering a unique profile for structure-activity relationship (SAR) studies.
Future Research Directions
-
Synthesis Optimization: Develop regioselective routes using flow chemistry or enzymatic catalysis.
-
Biological Screening: Evaluate antimicrobial, anticancer, and CNS activity in vitro.
-
Computational Modeling: Predict ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume